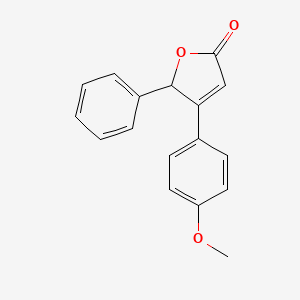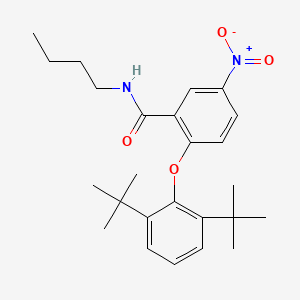
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group, two tert-butyl groups, a phenoxy group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the nitration of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrophenol This intermediate is then reacted with butylamine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid, butylamine, and phenol derivatives.
化学反应分析
Types of Reactions
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-aminobenzamide.
科学研究应用
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用机制
The mechanism of action of N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and butyl groups contribute to the compound’s stability and lipophilicity. These properties enable the compound to interact with enzymes and other proteins, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-nitrophenol: Shares the nitro and tert-butyl groups but lacks the butylamide moiety.
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
N-Butyl-2-(2,6-di-tert-butylphenoxy)-5-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its stability, reactivity, and potential biological activity make it a valuable compound in various fields of research.
属性
CAS 编号 |
96206-42-7 |
|---|---|
分子式 |
C25H34N2O4 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
N-butyl-2-(2,6-ditert-butylphenoxy)-5-nitrobenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-8-9-15-26-23(28)18-16-17(27(29)30)13-14-21(18)31-22-19(24(2,3)4)11-10-12-20(22)25(5,6)7/h10-14,16H,8-9,15H2,1-7H3,(H,26,28) |
InChI 键 |
QMSKIRPVHFLSNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C=CC=C2C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
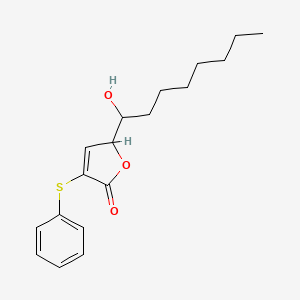
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)

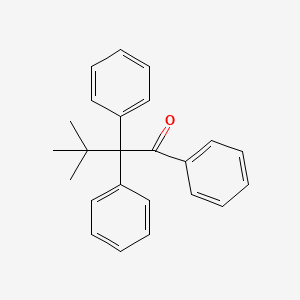
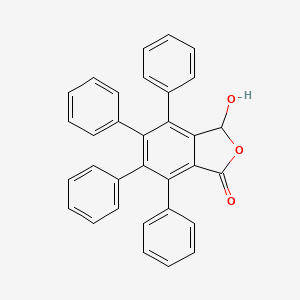
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
